3H-carbazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

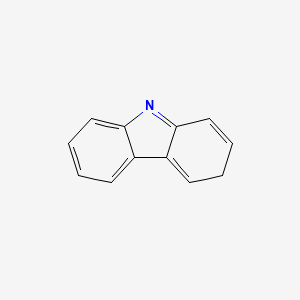

3H-carbazole is a carbazole. It is a tautomer of a 9H-carbazole, a 1H-carbazole, an 8aH-carbazole and a 4aH-carbazole.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3H-Carbazole and its derivatives have been extensively studied for their biomedical properties , showcasing a wide range of pharmacological activities:

- Antitumor Activity : Numerous studies have demonstrated that carbazole derivatives exhibit potent anticancer properties. For instance, compound 3h has shown significant efficacy against HepG2 xenograft mouse models, reducing tumor growth by over 54% compared to controls . Another study highlighted the cytotoxic effects of a novel carbazole compound on lung cancer cells, with an IC50 value of 1.99 μM .

- Antimicrobial Properties : Carbazole derivatives have also been noted for their antibacterial activities. A study found that several synthesized carbazole compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria . The functionalization at specific positions (C-6 and C-3) enhanced antibacterial efficacy.

- Neuroprotective Effects : Research indicates that certain carbazole derivatives can stimulate neurogenesis and stabilize calcium homeostasis in neuronal cells, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's .

- Antiviral Activity : Emerging evidence suggests that carbazole derivatives may possess antiviral properties against various viruses, including HIV and hepatitis C virus. Their potential in antiviral drug development is still being explored .

Organic Electronics

This compound is extensively utilized in the field of organic electronics , particularly in the development of devices such as:

- Organic Light Emitting Diodes (OLEDs) : Carbazole derivatives serve as host materials in OLEDs due to their excellent thermal stability and electron transport properties. They enhance device performance by improving charge balance and light emission efficiency .

- Organic Photovoltaics (OPVs) : The unique electronic properties of carbazole compounds make them suitable for use in OPVs, where they contribute to improved energy conversion efficiencies .

Materials Science

In addition to its applications in electronics and medicine, this compound plays a crucial role in materials science :

- Dye-Sensitized Solar Cells (DSSCs) : Carbazole-based compounds are being investigated as potential sensitizers in DSSCs due to their favorable light absorption characteristics and charge transfer capabilities .

- Sensors : The electrochemical properties of carbazole derivatives allow their use in sensor applications, particularly for detecting environmental pollutants or biological analytes .

Summary Table of Applications

Análisis De Reacciones Químicas

Substituent Effects on Product Formation

Mechanistic studies with ¹³C-labeled 1a * confirmed label retention at the 9a position, supporting a spiroindolenine intermediate .

Pd/Cu-Cocatalyzed Cross-Coupling for Carbazole Derivatives

Optimized conditions for synthesizing 3-phenyl-9-tosyl-9H-carbazole (3a ):

-

Catalyst : Pd(PPh₃)₂Cl₂ (2 mol %), CuI (2 mol %)

-

Solvent : THF/MeOH (1:1)

-

Base : K₂CO₃ (2.5 equiv)

Key Findings:

-

Substrate Scope : Reactions with heteroaryl alkynes (e.g., thienyl) yielded carbazoles 3h (80%) and 3i (71%) .

-

Mechanistic Divergence : Coupling product 4e did not convert to carbazole 3e under standard conditions but required K₂CO₃ in methanol (Scheme 5a) .

Transition-Metal-Free Condensation

A base-promoted method avoids metal catalysts:

-

Reagents : Cs₂CO₃ (2 equiv), aryl boronic acids

-

Conditions : 145°C, prolonged heating

Mechanistic Evidence:

-

H₂O₂ generation confirmed via 2-naphthol (20 ) formation in the presence of aryl boronic acid 19 .

-

Eliminates need for oxidizing agents, enabling direct C–N bond formation .

Comparative Analysis of Methods

Propiedades

Fórmula molecular |

C12H9N |

|---|---|

Peso molecular |

167.21 g/mol |

Nombre IUPAC |

3H-carbazole |

InChI |

InChI=1S/C12H9N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1,3-8H,2H2 |

Clave InChI |

YWYHKRGWAKXZRM-UHFFFAOYSA-N |

SMILES canónico |

C1C=CC2=NC3=CC=CC=C3C2=C1 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.